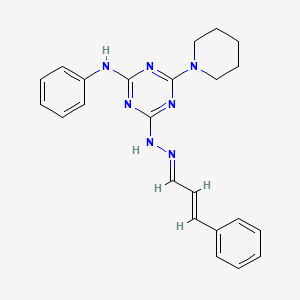![molecular formula C22H31N3O3S B11681056 2-{[2-(diethylamino)ethyl]sulfanyl}-6-hydroxy-5-pentyl-3-(phenylcarbonyl)pyrimidin-4(3H)-one](/img/structure/B11681056.png)
2-{[2-(diethylamino)ethyl]sulfanyl}-6-hydroxy-5-pentyl-3-(phenylcarbonyl)pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-BENZOYL-2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-PENTYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a unique structure that combines a benzoyl group, a diethylaminoethyl sulfanyl group, and a hydroxy-pentyl-dihydropyrimidinone core, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZOYL-2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-PENTYL-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the dihydropyrimidinone core: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted under acidic conditions.
Introduction of the benzoyl group: This step involves the acylation of the dihydropyrimidinone core using benzoyl chloride in the presence of a base such as pyridine.
Attachment of the diethylaminoethyl sulfanyl group: This can be done through a nucleophilic substitution reaction where the dihydropyrimidinone core is reacted with 2-(diethylamino)ethyl chloride and a thiol compound under basic conditions.
Hydroxylation and pentylation: The final steps involve hydroxylation of the pyrimidinone ring and subsequent alkylation with a pentyl group using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
3-BENZOYL-2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-PENTYL-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The diethylaminoethyl sulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 3-BENZOYL-2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-6-KETO-5-PENTYL-3,4-DIHYDROPYRIMIDIN-4-ONE.
Reduction: Formation of 3-BENZYL-2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-PENTYL-3,4-DIHYDROPYRIMIDIN-4-ONE.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
3-BENZOYL-2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-PENTYL-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 3-BENZOYL-2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-PENTYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory or cancer pathways.
Pathways Involved: The compound could modulate signaling pathways such as the NF-κB pathway or the PI3K/Akt pathway, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- 3-BENZOYL-2-{[2-(DIMETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-PENTYL-3,4-DIHYDROPYRIMIDIN-4-ONE
- 3-BENZOYL-2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-HEXYL-3,4-DIHYDROPYRIMIDIN-4-ONE
Uniqueness
3-BENZOYL-2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-PENTYL-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the diethylaminoethyl sulfanyl group, in particular, may enhance its solubility and interaction with biological targets.
属性
分子式 |
C22H31N3O3S |
|---|---|
分子量 |
417.6 g/mol |
IUPAC 名称 |
3-benzoyl-2-[2-(diethylamino)ethylsulfanyl]-6-hydroxy-5-pentylpyrimidin-4-one |
InChI |
InChI=1S/C22H31N3O3S/c1-4-7-9-14-18-19(26)23-22(29-16-15-24(5-2)6-3)25(21(18)28)20(27)17-12-10-8-11-13-17/h8,10-13,26H,4-7,9,14-16H2,1-3H3 |
InChI 键 |
ZMAZFFOIWHFNDE-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1=C(N=C(N(C1=O)C(=O)C2=CC=CC=C2)SCCN(CC)CC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![17-(2-Methoxy-5-nitrophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11680999.png)
![N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11681006.png)
![N-(3-bromophenyl)-N'-[(2Z)-3-oxo-1-benzothiophen-2(3H)-ylidene]acetohydrazide](/img/structure/B11681007.png)
![(2Z)-N-(2-fluorophenyl)-2-[(2-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11681013.png)
![(5E)-5-[(4-ethoxyphenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11681015.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11681023.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11681024.png)
![(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-N-(4-propoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B11681030.png)
![(2,2-Dichloro-3-{[(4-fluorobenzoyl)oxy]methyl}cyclopropyl)methyl 4-fluorobenzoate](/img/structure/B11681040.png)

![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11681047.png)
